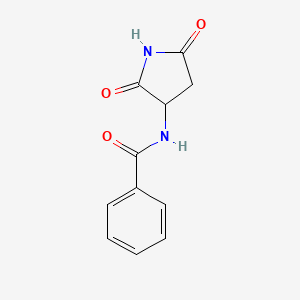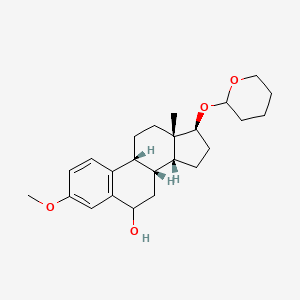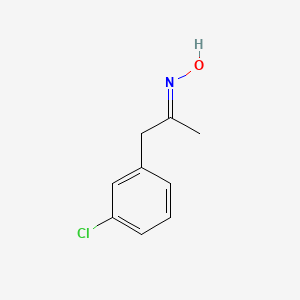
(3-Chlorophenyl)acetone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is specifically a ketoxime, derived from the reaction of (3-chlorophenyl)acetone with hydroxylamine. It is a white crystalline solid that is soluble in water and various organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)acetone oxime can be synthesized through the condensation of (3-chlorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
(3−Chlorophenyl)acetone+NH2OH⋅HCl→(3−Chlorophenyl)acetone oxime+H2O+HCl
The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, it can hydrolyze back to (3-chlorophenyl)acetone and hydroxylamine.
Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out with inorganic acids like hydrochloric acid at elevated temperatures.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: (3-Chlorophenyl)acetone and hydroxylamine.
Reduction: (3-Chlorophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chlorophenyl)acetone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of oxime-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)acetone oxime depends on its specific application. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone oxime: A simpler ketoxime with similar reactivity but without the chlorophenyl group.
Benzaldoxime: An aldoxime with different reactivity due to the presence of an aldehyde-derived oxime group.
Methoxime: An oxime with a methoxy group, showing different solubility and reactivity profiles.
Uniqueness
(3-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
Clé InChI |
REEKQPIENAUPMD-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=N\O)/CC1=CC(=CC=C1)Cl |
SMILES canonique |
CC(=NO)CC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


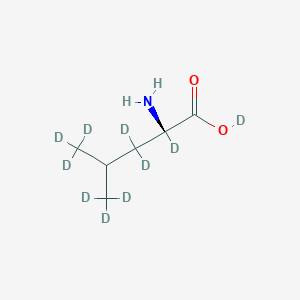

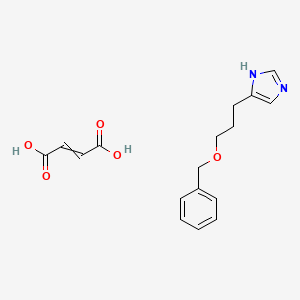
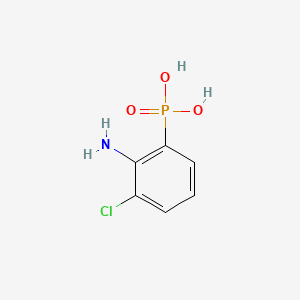
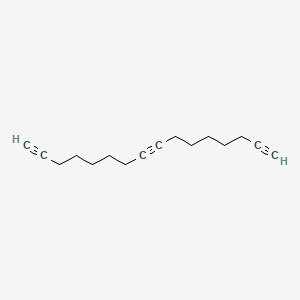
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
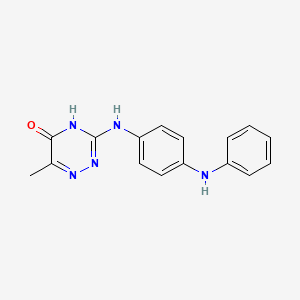


![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
